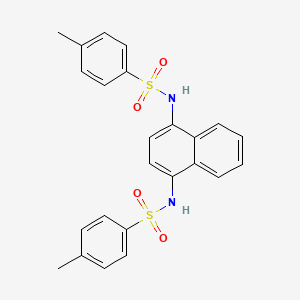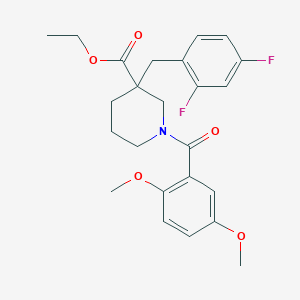
N,N'-1,4-naphthalenediylbis(4-methylbenzenesulfonamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-naphthalenediylbis(4-methylbenzenesulfonamide), commonly known as NDSB-195, is a sulfonamide-based compound that has been widely used in scientific research. It is a synthetic molecule that has been extensively studied for its ability to inhibit protein-protein interactions.
Mécanisme D'action
NDSB-195 inhibits protein-protein interactions by binding to the interface between the two proteins, preventing them from interacting with each other. It has been shown to bind to the hydrophobic pocket of IkappaBalpha and the p53-binding pocket of MDM2. This binding prevents the conformational changes necessary for the proteins to interact with each other, thereby inhibiting their function.
Biochemical and Physiological Effects
NDSB-195 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of NF-kappaB, which is involved in the regulation of immune responses and inflammation. It has also been shown to induce apoptosis in cancer cells by stabilizing p53 and preventing its degradation by MDM2. Additionally, NDSB-195 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using NDSB-195 in lab experiments is its high potency and specificity for inhibiting protein-protein interactions. It has been shown to be effective at concentrations as low as 1 micromolar. Additionally, NDSB-195 is stable in solution and can be easily synthesized in large quantities.
One limitation of using NDSB-195 in lab experiments is its potential for off-target effects. It has been shown to inhibit the interaction between other proteins besides NF-kappaB and p53, which could lead to unintended consequences. Additionally, NDSB-195 may not be effective in all cell types or under all conditions.
Orientations Futures
There are several future directions for research involving NDSB-195. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions. Another area of interest is the identification of novel protein-protein interactions that can be targeted by NDSB-195 or similar compounds. Additionally, NDSB-195 could be used in combination with other drugs to enhance their efficacy or reduce their toxicity. Finally, NDSB-195 could be used as a tool to study the role of protein-protein interactions in various biological processes.
Méthodes De Synthèse
The synthesis of NDSB-195 involves the reaction of 1,4-diaminonaphthalene with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with p-toluenesulfonyl chloride and sodium hydroxide to produce NDSB-195. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
NDSB-195 has been widely used in scientific research as an inhibitor of protein-protein interactions. It has been shown to inhibit the interaction between the transcription factor NF-kappaB and its inhibitor IkappaBalpha, which is involved in the regulation of immune responses and inflammation. NDSB-195 has also been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is involved in the regulation of cell growth and apoptosis.
Propriétés
IUPAC Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-17-7-11-19(12-8-17)31(27,28)25-23-15-16-24(22-6-4-3-5-21(22)23)26-32(29,30)20-13-9-18(2)10-14-20/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXCVCQCFBBFLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[4-[(4-methylphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine dihydrochloride](/img/structure/B6059309.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-imidazol-2-ylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B6059321.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)

![5-(1-benzofuran-2-yl)-N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6059338.png)
![1-(cyclopropylmethyl)-3-{[(3,5-difluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6059344.png)
![1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6059351.png)
![2-butyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B6059355.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6059372.png)
![5-{[bis(2-hydroxyethyl)amino]sulfonyl}-2,4-dichloro-N-phenylbenzamide](/img/structure/B6059380.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B6059384.png)

![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6059404.png)
![N-[2-({2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}amino)ethyl]acetamide](/img/structure/B6059407.png)